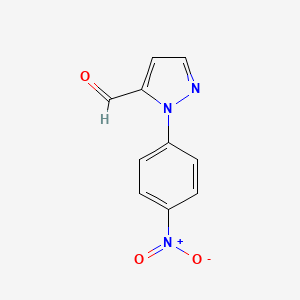

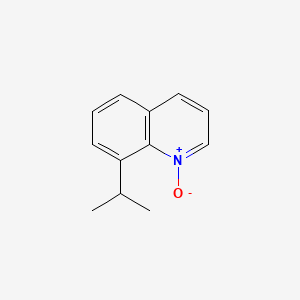

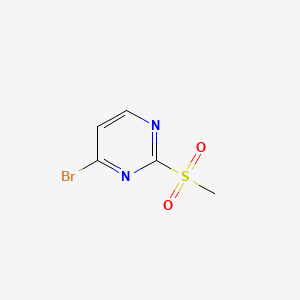

![molecular formula C8H7ClN2 B567475 6-Chloro-3-methylimidazo[1,2-A]pyridine CAS No. 1284210-65-6](/img/structure/B567475.png)

6-Chloro-3-methylimidazo[1,2-A]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-3-methylimidazo[1,2-A]pyridine is a derivative of pyridine and can be used as a pharmaceutical intermediate . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The molecular formula of 6-Chloro-3-methylimidazo[1,2-A]pyridine is C9H7ClN2O2 . It is an important fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

6-Chloro-3-methylimidazo[1,2-A]pyridine is a solid at room temperature . It has a molecular weight of 210.62 .Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Properties : The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, a related compound, demonstrated potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Novel Derivatives for Organic Synthesis : Research on 6-aminoimidazo[1,2-a]pyridine derivatives, using palladium- and copper-catalyzed methodologies, provided new insights into the synthesis of novel compounds in this class (Enguehard et al., 2003).

Antibacterial Activity : A study synthesized new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives, showing significant antibacterial potency against certain bacteria (Althagafi & Abdel‐Latif, 2021).

Water-Mediated Synthesis Techniques : Aqueous syntheses of methylimidazo[1,2-a]pyridines were reported, illustrating efficient, catalyst-free production methods (Mohan et al., 2013).

Potential Antiulcer Agents : Imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antiulcer agents, demonstrating good cytoprotective properties (Starrett et al., 1989).

Microwave-Assisted Direct C3 Alkenylation : A study presented the synthesis of 3-alkenylimidazo[1,2-a]pyridines via microwave direct palladium-catalyzed C-H alkenylation, expanding the scope of this method in organic synthesis (Koubachi et al., 2008).

Dimerization Studies in Organic Chemistry : A DFT study on imidazo[1,2-a]pyridinyl-chalcone series provided insights into the chemical reactivity and dimerization sites in these compounds, crucial for organic synthesis and medicinal chemistry (Konaté et al., 2021).

Acid-Base Indicator Applications : A study synthesized new imidazopyridine dyes with potential application as acid-base indicators, demonstrating their amphoteric nature and pH-dependent color change (Razmara et al., 2015).

Mecanismo De Acción

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Direcciones Futuras

Propiedades

IUPAC Name |

6-chloro-3-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUFTKULUBKXMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.